molecular formula C12H19N3O2 B1472545 N-[2-(ethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide CAS No. 356068-98-9

N-[2-(ethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

Cat. No. B1472545
CAS RN: 356068-98-9
M. Wt: 237.3 g/mol
InChI Key: UKHIFWUDEPELAG-UHFFFAOYSA-N
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Description

N-[2-(ethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide, also known as N-ethyl-5-formyl-2,4-dimethylpyrrole-3-carboxamide or EFDMPC, is a drug-like molecule that is being studied for its potential applications in scientific research. EFDMPC is a synthetic compound belonging to the pyrrole family and is composed of an ethylaminoethyl group, a formyl group, and two methyl groups. It is a white crystalline solid and is soluble in water, ethanol, and methanol.

Scientific Research Applications

Imaging Cancer Tyrosine Kinase

A study by Wang et al. (2005) synthesized a compound structurally related to N-[2-(ethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide for use as a positron emission tomography tracer in imaging cancer tyrosine kinase. This compound shows potential in cancer diagnosis and research (Wang et al., 2005).

Molecular Structure and Spectral Analyses

Singh et al. (2013) conducted a study on a compound similar to the subject chemical, focusing on its molecular structure and spectral analyses. Their research provides insights into the chemical properties and potential applications of such compounds in various fields, including material science and pharmaceuticals (Singh et al., 2013).

Antitumor Activity

Al-Otaibi et al. (2022) explored a carboxamide derivative, Sunitinib (structurally related to the subject compound), for its antitumor activity. Their study included conformational analysis, docking with protein databases, and molecular dynamic simulations, providing valuable insights into the potential therapeutic applications of such compounds (Al-Otaibi et al., 2022).

Antimicrobial Agents

Research in 2020 investigated derivatives of pyrrole, including compounds structurally related to the target chemical, for their potential as antimicrobial agents. This study highlights the role of such compounds in developing new treatments for bacterial and fungal infections (Biointerface Research in Applied Chemistry, 2020).

Pharmacological Activity

A study by Bijev et al. (2003) synthesized substituted 1H-1-pyrrolylcarboxamides, including compounds similar to the target chemical, for pharmacological interest. This research adds to the understanding of the potential medical applications of such compounds (Bijev et al., 2003).

properties

IUPAC Name

N-[2-(ethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-4-13-5-6-14-12(17)11-8(2)10(7-16)15-9(11)3/h7,13,15H,4-6H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHIFWUDEPELAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCNC(=O)C1=C(NC(=C1C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101154706
Record name N-[2-(Ethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101154706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(ethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

CAS RN

356068-98-9
Record name N-[2-(Ethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356068-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(Ethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101154706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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